molecular formula C18H23ClN2O2S2 B2954613 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide CAS No. 946249-73-6

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide

Cat. No.: B2954613
CAS No.: 946249-73-6
M. Wt: 398.96
InChI Key: VEFZITFQWBDHCF-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. With a molecular formula of C 18 H 24 ClN 2 O 2 S 2 and a molecular weight of 411.0 g/mol, this benzenesulfonamide derivative incorporates a thiophene heterocycle and an azepane (seven-membered ring) moiety. The specific arrangement of these functional groups makes it a valuable intermediate for exploring structure-activity relationships, particularly in the development of novel receptor ligands. Its structural features are characteristic of compounds screened for potential biological activity, and it may serve as a key precursor in medicinal chemistry programs targeting central nervous system (CNS) disorders. Research into sulfonamide-based compounds is a prominent field due to their diverse applications. This product is intended for use in analytical reference standards, method development, and in-vitro bio-screening assays. This chemical is strictly for research purposes and is not intended for diagnostic or therapeutic uses, or for human consumption under any circumstances. Researchers can rely on it as a high-purity building block for further chemical synthesis and investigative studies.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2S2/c19-16-7-3-4-8-18(16)25(22,23)20-13-17(15-9-12-24-14-15)21-10-5-1-2-6-11-21/h3-4,7-9,12,14,17,20H,1-2,5-6,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFZITFQWBDHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide is a complex organic compound notable for its unique structural features, which include an azepane ring and a thiophene moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in modulating neurotransmitter systems and acting as a therapeutic agent for various neuropsychiatric disorders.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:

  • Neurotransmitter Modulation : Studies suggest that this compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
  • Therapeutic Potential : There is ongoing research into its efficacy as a treatment for conditions such as anxiety, depression, and other neuropsychiatric disorders. The unique combination of the azepane and thiophene structures potentially enhances its pharmacological profile.

Case Studies

Several studies have investigated the biological activity of related compounds. Notably:

  • Study on Receptor Binding : A study demonstrated that derivatives of the compound showed significant binding affinity to serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.
  • In Vivo Efficacy : Preclinical trials indicated that compounds with similar structures exhibited anxiolytic effects in rodent models, suggesting potential therapeutic applications for human anxiety disorders.

Interaction Studies

Interaction studies utilizing techniques such as radiolabeled ligand binding assays have been crucial in understanding how this compound interacts at the molecular level. These studies often focus on:

  • Binding Affinity : Determining the compound's affinity for various receptors.
  • Mechanism of Action : Understanding how it influences neurotransmitter release and receptor activation.

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
N-[4-(azepan-1-yl)phenyl]acetamideAzepane ring attached to phenylSimpler structure, lacks thiophene
4-chloro-N-(piperidin-1-yl)benzamidePiperidine instead of azepaneSimilar biological targets
2-thiophenecarboxylic acidContains thiophene but no azepaneDifferent functional group

This table highlights that while these compounds share certain structural elements, the unique combination of features in this compound may enhance its pharmacological profile.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of sulfonamides with variations in the aromatic ring substituents and nitrogen heterocycles. Key analogues include:

Compound Name Substituent on Benzenesulfonamide Molecular Formula Molecular Weight (g/mol) CAS Number
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide (Target) 2-Cl C₁₈H₂₂ClN₂O₂S₂ 397.96* Not explicitly provided
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide 5-Cl, 2-OCH₃ C₁₉H₂₅ClN₂O₃S₂ 429.0 954671-59-1
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide 2-F C₁₈H₂₃FN₂O₂S₂ 382.5 946357-35-3
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide 2-OCH₃, 5-OCH₃ C₂₀H₂₇N₂O₄S₂ 423.5* 946304-87-6

Notes:

  • *Calculated based on structural analogs due to lack of explicit data.
  • The 5-chloro-2-methoxy analogue (CAS 954671-59-1) has a higher molecular weight due to the additional methoxy group, which may improve solubility or alter steric interactions .

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